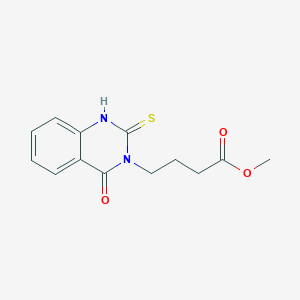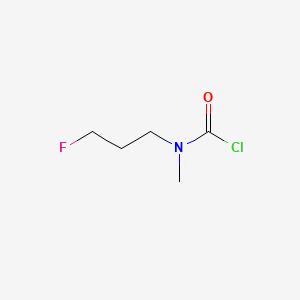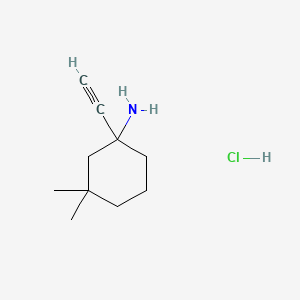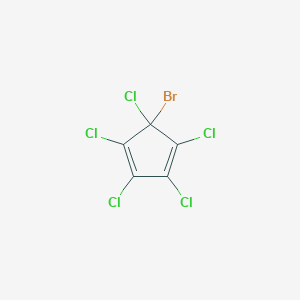
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative with the molecular formula C5BrCl5 and a molecular weight of 317.22 g/mol . This compound is characterized by the presence of five chlorine atoms and one bromine atom attached to a cyclopentadiene ring, making it highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method is the bromination of 1,2,3,4,5-pentachlorocyclopentadiene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Diels-Alder reactions produce cycloaddition products with different functional groups .
Scientific Research Applications
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorocyclopentadiene: Similar structure but lacks the bromine atom.
1,2,3,4,5-Pentabromocyclopentadiene: Contains bromine atoms instead of chlorine.
1,2,3,4,5-Hexachlorocyclopentadiene: Contains an additional chlorine atom.
Uniqueness
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This combination of halogens allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
22332-94-1 |
|---|---|
Molecular Formula |
C5BrCl5 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5BrCl5/c6-5(11)3(9)1(7)2(8)4(5)10 |
InChI Key |
WJEKRLIIQAZQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
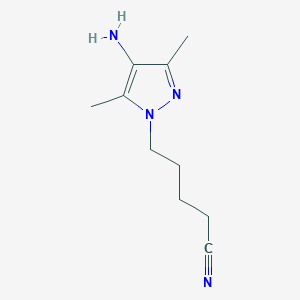

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
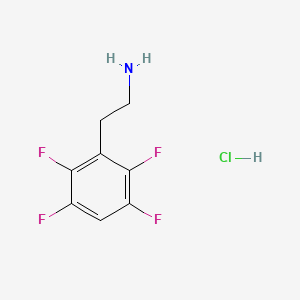


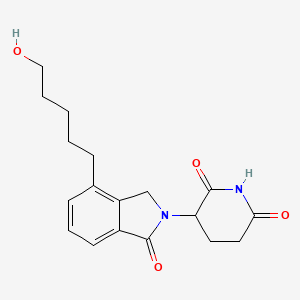
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)
